molecular formula C17H16O4 B14621723 4-Formylphenyl 4-propoxybenzoate CAS No. 56800-28-3

4-Formylphenyl 4-propoxybenzoate

Cat. No.: B14621723
CAS No.: 56800-28-3
M. Wt: 284.31 g/mol
InChI Key: SVBHLCXEMNRURH-UHFFFAOYSA-N
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Description

4-Formylphenyl 4-propoxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to a propoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylphenyl 4-propoxybenzoate typically involves the esterification of 4-formylphenol with 4-propoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Formylphenyl 4-propoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 4-Formylphenyl 4-propoxybenzoic acid.

    Reduction: 4-Hydroxymethylphenyl 4-propoxybenzoate.

    Substitution: 4-Nitroformylphenyl 4-propoxybenzoate (in the case of nitration).

Scientific Research Applications

4-Formylphenyl 4-propoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of probes and sensors due to its aromatic structure and functional groups.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of polymers and materials with specific properties, such as liquid crystals and high-performance plastics.

Mechanism of Action

The mechanism of action of 4-Formylphenyl 4-propoxybenzoate largely depends on its functional groups. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. The aromatic ring can engage in π-π interactions, making the compound useful in material science applications. The molecular targets and pathways involved in its reactions are primarily dictated by the nature of the substituents and the reaction conditions.

Comparison with Similar Compounds

    4-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a propoxybenzoate moiety.

    4-Formylbenzoic acid: Contains a carboxylic acid group instead of a propoxybenzoate moiety.

    4-Propoxybenzaldehyde: Contains an aldehyde group instead of a formyl group on the phenyl ring.

Uniqueness: 4-Formylphenyl 4-propoxybenzoate is unique due to the combination of its formyl and propoxybenzoate groups, which impart distinct reactivity and properties. This makes it a versatile compound in organic synthesis and material science, offering a range of functionalization possibilities that are not available with similar compounds.

Properties

CAS No.

56800-28-3

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

(4-formylphenyl) 4-propoxybenzoate

InChI

InChI=1S/C17H16O4/c1-2-11-20-15-9-5-14(6-10-15)17(19)21-16-7-3-13(12-18)4-8-16/h3-10,12H,2,11H2,1H3

InChI Key

SVBHLCXEMNRURH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O

Origin of Product

United States

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